molecular formula C13H8F3NO2S B3828340 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide

2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide

Cat. No.: B3828340
M. Wt: 299.27 g/mol
InChI Key: WGRDNRTXTGIOBY-UHFFFAOYSA-N
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Description

Significance of Phenothiazine (B1677639) and its Oxidized Derivatives in Contemporary Chemistry and Materials Science

Phenothiazine (PTZ) is a sulfur- and nitrogen-containing heterocyclic compound that has garnered substantial interest in materials science due to its unique structural and electronic properties. chemicalbook.com The core of the PTZ molecule possesses a non-planar, butterfly-like conformation, which is crucial for inhibiting the strong intermolecular π-π stacking that often leads to detrimental aggregation in solid-state devices. mdpi.comnih.gov The presence of electron-rich nitrogen and sulfur heteroatoms imparts a strong electron-donating character to the PTZ unit, making it a versatile building block for a wide range of organic electronic materials. chemicalbook.com Its derivatives have been successfully employed as organic sensitizers in dye-sensitized solar cells, as components of photocatalytic systems, and as fluorescent probes. nih.govrsc.org

The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) (phenothiazine 5-oxide) or, more significantly, to a sulfone (phenothiazine 5,5-dioxide) dramatically alters the molecule's electronic characteristics. mdpi.com This transformation converts the sulfur moiety from an electron-donating group into a potent electron-withdrawing group. mdpi.com This modification profoundly impacts the molecule's photophysical and electrochemical properties, providing a powerful tool for tuning its performance in various applications. rsc.orgmdpi.com

Oxidized phenothiazine derivatives have received significant attention for their potential in organic light-emitting diodes (OLEDs), sensors, and data storage technologies. rsc.org The introduction of the sulfone group can lead to materials with high phosphorescence quantum yields, enhanced photochemical stability, and long-lived emission lifetimes, making them suitable for applications in digital security and bioimaging. rsc.org Furthermore, studies have shown that the oxidation to the 5,5-dioxide state often results in a hypsochromic (blue) shift in the material's absorption spectrum compared to its non-oxidized phenothiazine counterpart. rsc.org

Rationale for Trifluoromethylation in Phenothiazine 5,5-dioxide Systems

The introduction of a trifluoromethyl (-CF3) group is a widely employed and highly effective strategy in the design of advanced organic materials and pharmaceuticals. mdpi.commultichemexports.com The rationale for incorporating this group into the phenothiazine 5,5-dioxide framework is multifaceted and scientifically driven.

Key motivations for trifluoromethylation include:

Potent Electron-Withdrawing Effects : The -CF3 group is one of the strongest electron-withdrawing substituents used in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.com Its inclusion significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the host molecule. rsc.org This modulation of frontier molecular orbitals is critical for designing materials with specific energy level alignments, for instance, to create high-energy host materials for blue OLEDs or to improve charge injection/transport properties.

Enhanced Lipophilicity and Solubility : The -CF3 group increases the lipophilicity of a molecule, which can improve its solubility in the organic solvents used for device fabrication via solution processing. mdpi.com

Increased Metabolic Stability : In the context of bio-organics and to ensure material longevity, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to chemical and metabolic degradation. mdpi.com

Steric Influence : The bulkiness of the trifluoromethyl group, which is larger than a hydrogen or methyl group, can be used to fine-tune the molecular packing in the solid state, further influencing the material's photophysical properties by modifying intermolecular interactions. mdpi.commultichemexports.com

In the specific case of 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide, the combination of the -CF3 group with the already electron-accepting sulfone group is expected to create a molecule with exceptionally deep HOMO and LUMO energy levels and a wide bandgap, characteristics that are highly desirable for certain optoelectronic applications.

Scope and Research Objectives Pertaining to this compound

The primary research scope for this compound is to investigate the combined influence of two powerful electron-withdrawing groups positioned on the phenothiazine scaffold. This molecule serves as a model system to understand how such dual functionalization impacts the core's inherent properties.

The specific research objectives for this compound would include:

Synthesis and Characterization : Developing an efficient synthetic route to obtain the target molecule, likely involving the oxidation of a 2-(trifluoromethyl)-10H-phenothiazine precursor. mdpi.comgoogle.com Subsequent purification and full characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure.

Photophysical Analysis : A thorough investigation of its absorption (UV-Vis) and emission (photoluminescence) properties in various solvents and in the solid state. Key parameters of interest would be the absorption and emission maxima, quantum yield, and excited-state lifetime to determine its potential as a fluorescent or phosphorescent material.

Electrochemical Evaluation : Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels. nih.gov This data is critical for assessing its suitability as a host, transport, or blocking material in electronic devices like OLEDs by understanding its energy alignment with other materials.

Computational Modeling : Employing density functional theory (DFT) and other computational methods to complement experimental findings. nih.govmdpi.com Theoretical calculations can provide insights into the molecule's geometry, frontier orbital distributions, and excited-state properties, aiding in the rationalization of its observed behavior. researchgate.net

By achieving these objectives, researchers can elucidate the structure-property relationships in this highly functionalized phenothiazine derivative and evaluate its potential for integration into advanced organic electronic devices.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursor Compounds

This table provides known experimental data for precursor molecules and calculated or predicted values for the target compound based on established chemical principles.

Property10H-Phenothiazine2-(Trifluoromethyl)-10H-phenothiazine10H-Phenothiazine 5,5-dioxideThis compound
Molecular Formula C₁₂H₉NSC₁₃H₈F₃NSC₁₂H₉NO₂SC₁₃H₈F₃NO₂S
Molecular Weight ( g/mol ) 199.27267.27231.27 nih.gov299.27 (Calculated)
Melting Point (°C) 185-186188-190 chemicalbook.comNot AvailablePredicted to be high
HOMO Energy Level (eV) ~ -5.0 to -5.1 nih.govPredicted < -5.1Predicted < -5.1Predicted to be significantly lower (deeper) than precursors
LUMO Energy Level (eV) Not AvailableNot AvailableNot AvailablePredicted to be significantly lower (deeper) than precursors
Key Feature Electron DonorElectron Donor with EWGElectron Acceptor CharacterStrong Electron Acceptor Character

EWG: Electron-Withdrawing Group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)20(12,18)19/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRDNRTXTGIOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethyl 10h Phenothiazine 5,5 Dioxide and Its Analogs

Direct Oxidation Routes to Phenothiazine (B1677639) 5,5-dioxide Scaffold

Direct oxidation of the sulfur atom in the phenothiazine ring is a common and straightforward approach to obtaining the corresponding sulfone (5,5-dioxide). This transformation involves the conversion of the sulfide (B99878) linkage to a sulfonyl group and can be accomplished using a variety of oxidizing agents and techniques.

Hydrogen peroxide and organic peroxides are widely utilized reagents for the oxidation of phenothiazines to their sulfoxide (B87167) and sulfone states. nih.govnih.govutwente.nlresearchgate.netnih.gov The reaction proceeds in a stepwise manner, typically forming the sulfoxide intermediate first, which can then be further oxidized to the sulfone under more stringent conditions.

Research has demonstrated that treating 10H-phenothiazines with 30% hydrogen peroxide in a solvent such as glacial acetic acid is an effective method for synthesizing 10H-phenothiazine sulfone derivatives. researchgate.net The acetic acid often acts as a catalyst and solvent in these reactions. Other peroxide reagents, such as meta-chloroperbenzoic acid (m-CPBA), have also been successfully employed to oxidize the sulfur atom in the thiazine (B8601807) ring directly to the sulfone state. rsc.org The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. The presence of an electron-withdrawing group like the trifluoromethyl group at the 2-position can influence the electron density at the sulfur atom, thereby affecting the rate of oxidation. nih.gov

Oxidizing AgentSubstrateProductConditionsReference(s)
Hydrogen Peroxide (30%)10H-phenothiazines10H-phenothiazine sulfonesGlacial Acetic Acid researchgate.net
m-Chloroperbenzoic acid (m-CPBA)Ferrocene-functionalized phenothiazinesFerrocene-functionalized phenothiazine sulfonesNot specified rsc.org
Hydrogen PeroxidePhenothiazine derivativesPhenothiazine sulfoxidesAqueous media, enzymatic catalysis (e.g., peroxidase) nih.govutwente.nl
Nitric Oxide / Nitrogen OxidesPhenothiazinesPhenothiazine sulfoxidesAerial oxidation rsc.org

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting sulfides to sulfones. nih.govnitrkl.ac.in In the oxidation of phenothiazines, the permanganate ion (MnO4-) acts as the oxidant. The reaction mechanism is complex but is understood to involve the transfer of electrons from the sulfur atom to the manganese(VII) center. nitrkl.ac.in The reaction is often carried out in neutral or alkaline conditions. The initial step is typically the formation of a manganese(V) intermediate, which then undergoes further reactions to yield the sulfone and manganese dioxide (MnO2) as a byproduct. nitrkl.ac.in The strong oxidizing nature of permanganate requires careful control of reaction conditions to avoid over-oxidation or degradation of the phenothiazine ring system.

Electrochemical methods offer a green and controlled alternative for the synthesis of phenothiazine sulfones. nih.govmdpi.com This technique avoids the need for chemical oxidants by using an electric current to drive the oxidation process. mdpi.com The electrochemical oxidation of phenothiazines typically proceeds through a stepwise mechanism. researchgate.nettandfonline.commdpi.com

The initial step is a one-electron oxidation at the anode to form a stable radical cation. researchgate.nettandfonline.comchemrxiv.org This intermediate is a key species in the subsequent formation of the sulfoxide. Further oxidation at a higher potential leads to the formation of the sulfone. mdpi.com The proposed mechanism for sulfone formation involves the reaction of the radical cation or a dication species with water present in the solvent system. mdpi.comresearchgate.net The ability to precisely control the electrode potential allows for selective synthesis of either the sulfoxide or the sulfone metabolite. nih.govmdpi.com

TechniqueKey IntermediatesProductNotesReference(s)
Cyclic Voltammetry (CV)Radical Cation (PTZ•+), Dication (PTZ++)Sulfoxide, SulfoneStepwise, potential-dependent oxidation. mdpi.comresearchgate.nettandfonline.com
Controlled-Potential CoulometryRadical CationSulfoxide/SulfoneAllows for preparative scale synthesis. researchgate.net
Electrosynthesis in Batch Electrode PlatformS-oxide, S,S-dioxideSulfoxide, SulfoneEnables multi-milligram scale synthesis of metabolites. nih.govmdpi.com

Multi-Step Synthesis from Aromatic Precursors

An alternative to direct oxidation is a multi-step approach where the phenothiazine ring system is first constructed from aromatic precursors, followed by oxidation of the sulfide to a sulfone in a subsequent step.

The synthesis of the tricyclic phenothiazine core is a cornerstone of this methodology. jmedchem.com A variety of cyclization strategies have been developed since the first synthesis by Bernthsen in 1883, which involved the reaction of diphenylamine (B1679370) with sulfur. wikipedia.orgslideshare.net

Modern methods often provide better control and yields. One prominent strategy involves the cyclization of 2-substituted diphenyl sulfides. wikipedia.org For the specific synthesis of 2-(trifluoromethyl)phenothiazine (B42385), a key intermediate is 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide. This compound can be cyclized by heating in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide. google.com This intramolecular reaction forms the central thiazine ring, yielding 2-(trifluoromethyl)phenothiazine. google.com Other methods include the Ullmann reaction, which is a copper-catalyzed coupling process, and reactions involving 2-aminobenzenethiols and cyclohexanones. jmedchem.comrsc.org

Reaction Name/TypePrecursorsCatalyst/ConditionsProductReference(s)
Bernthsen SynthesisDiphenylamine, SulfurIodine, HeatPhenothiazine wikipedia.orgslideshare.net
Intramolecular Cyclization2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfidePotassium Carbonate, DMF, Reflux2-(trifluoromethyl)phenothiazine google.com
Ullmann ReactionHalogenated aromatic compounds, AminesCopper catalystPhenothiazine core jmedchem.com
Condensation Reaction2-amino-4-(trifluoromethyl)benzenethiol hydrochloride, CyclohexanoneNot specified2-(Trifluoromethyl)-10H-phenothiazine rsc.org

Once the 2-(trifluoromethyl)phenothiazine core has been successfully synthesized via a cyclization reaction, the final step is the oxidation of the sulfur atom to the sulfone state. researchgate.net The methodologies for this transformation are identical to the direct oxidation routes described previously (Section 2.1).

The synthesized 2-(trifluoromethyl)phenothiazine is subjected to strong oxidizing conditions to convert the sulfide to a sulfonyl group. Reagents such as 30% hydrogen peroxide in glacial acetic acid or m-chloroperbenzoic acid (m-CPBA) are effective for this post-cyclization oxidation step. researchgate.netrsc.org This two-stage approach, involving cyclization followed by oxidation, allows for greater modularity in synthesizing various substituted phenothiazine sulfones.

Advanced Coupling Reactions for Derivatization

The derivatization of the 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide scaffold often employs sophisticated cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are instrumental in creating a library of analogs with diverse functionalities.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as BINAP, DPPF, and XANTPHOS often providing better yields. jk-sci.com

For the derivatization of the this compound core, a halogenated precursor (e.g., bromo- or iodo-substituted) would be reacted with a wide range of primary or secondary amines under Buchwald-Hartwig conditions. This allows for the introduction of various amino substituents at different positions on the aromatic rings, leading to a diverse set of analogs.

Table 1: Representative Buchwald-Hartwig Reaction Parameters

Parameter Description
Reactants Aryl Halide/Sulfonate (e.g., Halogenated phenothiazine dioxide) and a primary or secondary amine. jk-sci.com
Catalyst Palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
Ligand Bulky, electron-rich phosphines (e.g., BINAP, DPPF, XPhos, RuPhos). jk-sci.comnih.gov
Base Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or Cs₂CO₃. jk-sci.com
Solvent Anhydrous, aprotic solvents such as Toluene, Dioxane, or THF. jk-sci.com

| Temperature | Typically ranges from room temperature to over 100 °C. jk-sci.com |

Sonogashira Cross-Coupling

The Sonogashira reaction is a cross-coupling method used to form C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is highly valuable for introducing alkynyl moieties into aromatic systems. The standard Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base. libretexts.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the coupled product. nih.gov A key advantage of the Sonogashira reaction is its mild reaction conditions, which often include room temperature and aqueous media, allowing for good functional group tolerance. wikipedia.org Copper-free variations have also been developed to address issues of catalyst homocoupling and purification. rsc.org

In the context of this compound, a halogenated version of the molecule could be coupled with various terminal alkynes to produce alkynyl-substituted derivatives. These derivatives can serve as versatile intermediates for further transformations.

Table 2: Typical Sonogashira Coupling Components

Component Function / Example
Substrates Aryl or vinyl halide (e.g., Iodo-phenothiazine dioxide) and a terminal alkyne. libretexts.org
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. nih.gov
Copper (I) Co-catalyst Copper(I) iodide (CuI). libretexts.org
Base An amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

| Solvent | THF, DMF, or acetonitrile. |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, encompassing a broad range of transformations beyond the Buchwald-Hartwig and Sonogashira reactions. researchgate.net These reactions are favored for their high efficiency, selectivity, and broad functional group tolerance. researchgate.net

For the synthesis and derivatization of molecules like this compound, palladium catalysts are crucial. The introduction of the trifluoromethyl (CF₃) group itself onto an aromatic ring can be achieved via palladium-catalyzed trifluoromethylation reactions. mit.edu These methods often use a trifluoromethyl source, such as TESCF₃ (triethylsilyltrifluoromethane), in conjunction with a palladium catalyst and a suitable ligand. mit.edu This approach allows for the late-stage introduction of the CF₃ group, which can significantly alter the electronic and pharmacological properties of a molecule. mit.edu

The versatility of palladium catalysis allows for a modular approach to building complex molecules. Starting from a basic phenothiazine structure, palladium-catalyzed reactions can be used sequentially to install the trifluoromethyl group, introduce halogens for further coupling, and then perform reactions like Buchwald-Hartwig or Sonogashira to add final diversity elements.

Green Chemistry Approaches and Reaction Optimization

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles are increasingly applied to the synthesis of complex molecules, including phenothiazine derivatives, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. orientjchem.orgnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. researchgate.net This rapid heating is more uniform and efficient than conventional methods, often leading to higher yields and cleaner reaction profiles. researchgate.net

The synthesis of the phenothiazine core itself, through the thionation of diphenylamine derivatives, can be effectively carried out using microwave irradiation. orientjchem.org This method has been shown to be successful even with bulky substituents that yield poor results under classical heating conditions. nih.gov The application of microwave heating provides a significant advantage in the rapid optimization and production of phenothiazine-based compounds. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for Phenothiazine Derivatives

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Several hours to days Minutes to a few hours researchgate.net
Energy Consumption High Low
Reaction Yield Often moderate Often higher researchgate.net

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Ultrasonic Methods in Oxidation

The oxidation of the sulfur atom in the phenothiazine ring to form the corresponding 5,5-dioxide (sulfone) is a key synthetic step. Ultrasonic irradiation has been effectively employed to promote this oxidation process. orientjchem.org The use of ultrasound in chemical reactions, known as sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.gov

For the oxidation of phenothiazines, a common method involves using 30% hydrogen peroxide in glacial acetic acid within an ultrasound bath. orientjchem.org This approach is more energy-efficient and can proceed under milder conditions than traditional heating methods. nih.gov The introduction of ultrasound can promote the generation of highly reactive hydroxyl radicals (·OH) from hydrogen peroxide, which facilitates the oxidation of the sulfide to a sulfone. mdpi.com This green chemistry approach offers a faster and more efficient route to phenothiazine 5,5-dioxides. orientjchem.org

Table 4: Oxidation of Phenothiazine to Phenothiazine 5,5-Dioxide

Method Reagents Conditions Key Advantage
Ultrasonic 30% H₂O₂ in glacial acetic acid Ultrasound bath, ambient or slightly elevated temperature Rapid, energy-efficient, enhanced reaction rate. orientjchem.orgnih.gov

| Conventional | 30% H₂O₂ in glacial acetic acid | Reflux / Conventional heating | Established methodology |

Stoichiometric Control and Catalytic Influence in the Synthesis of this compound and its Analogs

The successful synthesis of this compound and its related analogs is critically dependent on the precise management of reaction conditions, with stoichiometric control and catalytic influence being paramount. These factors dictate not only the yield and purity of the final product but also the selectivity of intermediate steps, such as the formation of the core phenothiazine ring and its subsequent oxidation.

Control in the Formation of the Phenothiazine Core

The construction of the foundational 2-(trifluoromethyl)-10H-phenothiazine structure is often achieved through intramolecular cyclization, where the stoichiometry of reagents, particularly the base, is a decisive factor. One established method involves the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide precursor. In this reaction, a basic condensing agent is essential for promoting the ring-closing reaction. Research has demonstrated that the quantity of the base relative to the sulfide starting material must be carefully controlled to maximize the yield.

For instance, in the synthesis of 2-(trifluoromethyl)phenothiazine from 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide, a significant molar excess of a basic agent like potassium carbonate is employed to drive the reaction to completion during reflux. google.com The failure to achieve the desired product when substituting the base and solvent system—for example, using alcoholic potassium hydroxide (B78521) in acetone (B3395972) instead of potassium carbonate in N,N-dimethylformamide—underscores the catalytic role of the reaction environment. google.com This highlights that the choice of base and solvent is not merely a matter of pH, but involves a complex interplay that influences reaction pathways.

The Smiles rearrangement is another key pathway for synthesizing the phenothiazine nucleus, and it is similarly sensitive to reaction conditions. nih.govresearchgate.net This intramolecular nucleophilic aromatic substitution is typically base-catalyzed, and the nature and stoichiometry of the base can influence the reaction rate and efficiency.

Catalytic Strategies for Phenothiazine Synthesis

While stoichiometric bases are common, modern synthetic strategies increasingly employ catalytic systems to improve efficiency and sustainability. Transition-metal catalysts, particularly those based on copper and iron, have been developed for the C-S and C-N bond-forming reactions required to assemble the phenothiazine ring. nih.govresearchgate.net For example, a copper(I)/L-proline catalyzed cascade reaction can assemble substituted phenothiazines, where the catalyst loading is a critical parameter to optimize for yield and reaction time. nih.gov Iron-catalyzed domino reactions have also emerged as an environmentally benign alternative to palladium and copper, offering tolerance to various functional groups, including trifluoromethyl substituents. researchgate.netacs.org

Furthermore, metal-free catalytic systems are gaining attention. These methods avoid potential contamination of the final product with residual metals and often align with the principles of green chemistry. cdnsciencepub.com

Stoichiometric Control in the Oxidation to the 5,5-Dioxide

The conversion of the 2-(trifluoromethyl)-10H-phenothiazine core to the 5,5-dioxide (a sulfone) is an oxidation reaction where stoichiometric control is essential for product selectivity. The use of an insufficient amount of an oxidizing agent can lead to the formation of the 5-oxide (a sulfoxide) as the primary product or as a significant impurity. mdpi.com

Hydrogen peroxide is a commonly used oxidant for this transformation, often in the presence of a solvent like glacial acetic acid which can also act as a catalyst. researchgate.net To achieve the fully oxidized 5,5-dioxide, a stoichiometric excess of hydrogen peroxide is typically required. The reaction can proceed efficiently at room temperature, and when the correct stoichiometry is employed, can result in quantitative yields of the desired sulfone. rsc.org The selective synthesis of the 5-oxide versus the 5,5-dioxide is therefore directly controlled by the molar equivalents of the oxidizing agent used.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of trifluoromethyl-substituted phenothiazine (B1677639) 5,5-dioxide derivatives provides definitive information on the molecule's solid-state conformation, as well as the nature of the intermolecular forces that govern its crystal packing.

The core structure of phenothiazine 5,5-dioxide, including its trifluoromethyl-substituted derivatives, adopts a distinct, non-planar folded conformation. researchgate.net The central thiazine (B8601807) ring is puckered, forcing the two flanking benzene (B151609) rings into a V-shape. This folding is quantified by the dihedral angle between the planes of the two aromatic rings. For trifluoromethyl-substituted phenothiazine 5,5-dioxide (PTZO-CF3), this dihedral angle is a key structural parameter that influences molecular packing and photophysical properties. researchgate.net The sulfone group (SO₂) at the 5-position significantly impacts the geometry compared to the parent phenothiazine, creating a more rigid and folded structure.

Table 1: Selected Dihedral Angle Data for Phenothiazine 5,5-Dioxide Core

Compound Family Description Dihedral Angle (Representative)

Note: Specific numerical values for the dihedral angle of the unsubstituted title compound were not available in the cited literature, but data for closely related derivatives confirm the characteristic folded butterfly-like structure.

The supramolecular assembly of 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide in the solid state is directed by a combination of weak, non-covalent interactions. These interactions are crucial in determining the crystal lattice and, consequently, the material's bulk properties.

π-π Stacking: Despite the folded nature of the molecule, π-π stacking interactions are observed between the aromatic rings of adjacent molecules. These interactions are a significant factor in the crystal packing of phenothiazine 5,5-dioxide derivatives and are believed to play a role in their electronic and photophysical behaviors. researchgate.net

C-H···F Interactions: The presence of the trifluoromethyl (CF₃) group introduces the possibility of weak hydrogen bonds involving fluorine. Specifically, C-H···F interactions between the aromatic C-H groups and the fluorine atoms of the CF₃ group on a neighboring molecule contribute to the stability of the crystal structure. The distances of these interactions in related derivatives have been analyzed to understand their role in the supramolecular architecture. researchgate.net

Table 2: Key Intermolecular Interactions in Trifluoromethyl-Phenothiazine 5,5-Dioxide Crystal Lattices

Interaction Type Description Distance (Representative)
π-π Stacking Between aromatic rings of adjacent molecules Varies depending on specific packing motif. researchgate.net

The combination of the molecule's folded conformation and the network of intermolecular interactions results in a complex and often dense crystal packing arrangement. The molecular stacking in crystals of compounds like PTZO-CF3-2F, a closely related derivative, reveals how these forces cooperate to build the solid-state structure. researchgate.net The aggregation structure is not random; rather, it is a well-defined architecture stabilized by the cumulative effect of the aforementioned π-π and C-H···F interactions. researchgate.netresearchgate.net This ordered packing minimizes void space and maximizes thermodynamic stability, influencing properties such as solubility and melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure of molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule.

Detailed experimental ¹H NMR (Proton NMR) data for this compound was not available in the publicly accessible scientific literature reviewed for this article. Theoretical analysis would predict a complex aromatic region with signals corresponding to the seven protons on the phenothiazine core, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the sulfone (SO₂) and trifluoromethyl (CF₃) groups. A signal corresponding to the N-H proton would also be expected.

Specific experimental ¹³C NMR (Carbon-13 NMR) data for this compound could not be located in the reviewed scientific literature. A predicted spectrum would show distinct signals for each of the 13 carbon atoms in the core structure, plus the carbon of the trifluoromethyl group. The carbon of the CF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be significantly affected by the strong electron-withdrawing nature of the adjacent SO₂ and CF₃ substituents.

Anomalous Chemical Shifts and Their Origin

While specific NMR data for this compound is not extensively detailed in the available literature, the origin of chemical shifts and the potential for anomalous values can be inferred from the behavior of closely related phenothiazine derivatives. The presence of the sulfone group (SO2) and the trifluoromethyl (CF3) group are expected to be the primary drivers of significant shifts in the 1H and 13C NMR spectra.

The oxidation of the sulfur atom to a sulfone results in a substantial downfield shift for the adjacent aromatic protons. This deshielding effect is attributed to the strong electron-withdrawing nature of the two oxygen atoms, which reduces the electron density around the aromatic rings of the phenothiazine core. nih.gov For instance, in a study of 2-chlorophenothiazine (B30676) and its oxidized metabolites, the aromatic protons of the 5,5-dioxide derivative were observed to be significantly deshielded compared to the parent compound. nih.gov

Similarly, the trifluoromethyl group at the 2-position is a powerful electron-withdrawing group. This would lead to a deshielding of the protons and carbons in its vicinity on the same aromatic ring. The combined electron-withdrawing effects of both the sulfone and trifluoromethyl groups would likely result in the aromatic protons of this compound appearing at lower fields than those of the parent 2-(trifluoromethyl)-10H-phenothiazine.

Any "anomalous" shifts would likely arise from complex interactions between these two strongly electron-withdrawing groups, potentially leading to non-additive effects on the chemical shifts of specific protons or carbons. The precise nature of these shifts would require detailed 2D NMR studies and computational modeling to fully elucidate the electronic and spatial interactions at play.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within this compound. The most characteristic vibrations for this molecule are associated with the sulfone group.

In a study of a related compound, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, the symmetric and asymmetric stretching vibrations of the SO2 group were identified and computationally assigned. nih.gov For 2-chlorophenothiazine-5,5-dioxide, a symmetric stretching frequency band for the sulfone group was observed at 1128 cm⁻¹ in the FT-IR spectrum. nih.gov Based on these findings, the IR and Raman spectra of this compound are expected to exhibit strong absorption bands corresponding to the symmetric and asymmetric SO2 stretching modes, likely in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Other significant vibrational modes would include the C-F stretching vibrations from the trifluoromethyl group, which typically appear as strong bands in the 1000-1100 cm⁻¹ region. The N-H stretching vibration of the phenothiazine amine would be expected around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source/Analogy
Sulfone (SO2)Symmetric Stretch1120 - 1160 nih.gov
Sulfone (SO2)Asymmetric Stretch1300 - 1350 nih.gov
Trifluoromethyl (CF3)C-F Stretch1000 - 1100General
Amine (N-H)N-H Stretch3300 - 3400General
Aromatic RingC=C Stretch1450 - 1600 researchgate.net

These vibrational data are crucial for confirming the oxidation state of the sulfur atom and the presence of the key functional groups within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS/MS, FAB)

Mass spectrometry provides essential information regarding the molecular weight and structural fragmentation of this compound. While specific experimental data for this compound is limited, a plausible fragmentation pattern can be proposed based on the known behavior of phenothiazine derivatives.

The molecular ion peak (M+) would be expected at m/z corresponding to the exact mass of the molecule. Due to the stability of the tricyclic phenothiazine ring system, this peak is likely to be prominent.

Under techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Fast Atom Bombardment (FAB), fragmentation would likely proceed through several key pathways. A common fragmentation pattern for phenothiazines involves the cleavage of side chains attached to the nitrogen atom. However, in the case of the unsubstituted 10H-phenothiazine core, fragmentation would primarily involve the core itself.

Key fragmentation pathways for the 5,5-dioxide derivative would likely involve the loss of the sulfone group components. This could occur through the sequential loss of oxygen atoms or the loss of SO2. The trifluoromethyl group could also be a site of fragmentation, with the potential loss of a fluorine atom or the entire CF3 group.

A proposed fragmentation scheme based on general principles is presented below:

Ion Proposed Structure/Loss
[M]+•Molecular Ion
[M - O]+•Loss of an oxygen atom
[M - 2O]+•Loss of two oxygen atoms
[M - SO2]+•Loss of sulfur dioxide
[M - F]+Loss of a fluorine atom
[M - CF3]+Loss of the trifluoromethyl group

The relative abundance of these fragment ions would provide valuable information for the structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is widely used to determine optimized molecular geometries and to analyze the distribution and energy of electrons in their ground state. While specific DFT studies on 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide are scarce, research on analogous compounds like 10-Acetyl-10H-phenothiazine 5-oxide has utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve optimized geometries and perform vibrational analysis researchgate.netscispace.comnepjol.info.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) researchgate.netmdpi.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity mdpi.com.

For phenothiazine (B1677639) derivatives, the HOMO is typically distributed over the electron-rich phenothiazine ring system, while the LUMO's location can be influenced by substituents. In a study on 10-Acetyl-10H-phenothiazine 5-oxide, the HOMO was found to be localized on the phenothiazine moiety, including the sulfur atom, whereas the LUMO was concentrated on the benzene (B151609) rings scispace.com. For this compound, the strongly electron-withdrawing sulfone (-SO2-) and trifluoromethyl (-CF3) groups would be expected to significantly lower the energy levels of both the HOMO and LUMO and influence their distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Phenothiazine Derivative

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
10-Acetyl-10H-phenothiazine 5-oxideDFT/B3LYP/6-311++G(d,p)-6.04-1.724.32

Note: Data is for 10-Acetyl-10H-phenothiazine 5-oxide as a representative example. Source: Adapted from researchgate.net.

The analysis of electron density distribution provides a visual and quantitative method for understanding the electronic structure of a molecule. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the topology of the electron density to define atomic basins, bond paths, and critical points, revealing the nature of chemical bonds mdpi.comnih.gov. While a specific electron density map for this compound is not available, studies on other phenothiazines use electron density distribution to characterize intramolecular interactions, such as hydrogen bonds mdpi.com. The electron-withdrawing nature of the sulfone and trifluoromethyl groups in the target molecule would lead to a significant polarization of the electron cloud, with reduced electron density on the phenothiazine core compared to its unoxidized counterpart.

Phenothiazines are well-known for their ability to form stable radical cations upon oxidation. The metabolism of many phenothiazine drugs involves oxidation processes that lead to the formation of these radical cations, which are implicated in their biological activity mdpi.comnih.gov. In the SET-PT (Sequential Electron Transfer-Proton Transfer) mechanism, the formation of a cationic radical is the initial step, a process described thermodynamically by the ionization potential (IP) nih.gov.

Computational studies can map the spin density distribution in these radical cations to identify where the unpaired electron is localized. For the 10-phenyl-10H-phenothiazine radical cation, it has been shown to have a manifold of excited doublet states accessible with visible and near-infrared light, acting as a "super-photooxidant" acs.org. For the radical cation of this compound, the spin density would likely be delocalized across the conjugated system, with significant contributions from the nitrogen and sulfur atoms, although the precise distribution would be modulated by the electron-withdrawing substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. It is commonly used to calculate properties related to UV-Vis absorption and emission spectra, providing insights into a molecule's photophysical behavior.

TD-DFT calculations can predict the vertical transition energies, which correspond to the energy required for electronic excitation from the ground state to an excited state without a change in molecular geometry. These calculated energies are often correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. For phenothiazine derivatives, typical absorption bands are ascribed to n-π* and π-π* transitions nih.gov. The presence of the sulfone group (SO2) can influence the excited states, potentially hindering intermolecular π-π stacking, which is beneficial for inhibiting excited triplet-triplet annihilation in materials science applications nih.govmdpi.com.

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter in photochemistry and materials science, particularly for applications in phosphorescent organic light-emitting diodes (OLEDs). A small ΔEST facilitates efficient intersystem crossing from the singlet to the triplet state. Phenothiazine dioxide has been used as an electron-accepting moiety in designing high triplet energy host materials for blue phosphorescent OLEDs rsc.org. In these systems, the donor-acceptor architecture helps to separate the HOMO and LUMO, leading to a small ΔEST and maintaining a high triplet energy. While a specific ΔEST value for this compound is not documented, the strong acceptor nature of the phenothiazine dioxide core suggests it could be a component in molecules designed to have specific triplet state properties.

Hybridized Locally Excited (LE) and Charge Transfer (CT) States

The photophysical properties of phenothiazine derivatives are of considerable interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). A key area of investigation is the nature of their excited states, particularly the interplay between locally excited (LE) and charge-transfer (CT) states. The hybridization of these states (HLCT) can lead to materials with high quantum yields.

Computational studies on derivatives of 10-phenyl-10H-phenothiazine-5,5-dioxide have been instrumental in understanding these phenomena. Theoretical screening, followed by experimental validation, has shown that these molecules can exhibit distinct emission bands corresponding to LE, intramolecular charge transfer (ICT), and hybridized states. For instance, certain derivatives display ultraviolet LE emission, green ICT emission, and deep-blue HLCT emission in solid media of varying polarity.

The degree of charge transfer in the excited state is significantly influenced by the molecular structure, including the nature of substituents and the oxidation state of the sulfur atom. In phenothiazine 5,5-dioxide systems, the sulfonyl group acts as a strong electron acceptor, which can enhance the CT character of the excited state when paired with a suitable electron donor. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are pivotal in predicting the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn dictate the nature of the electronic transitions. For push-pull systems incorporating the phenothiazine 5,5-dioxide core, the HOMO is typically localized on the donor moiety, while the LUMO resides on the acceptor part, which includes the phenothiazine dioxide scaffold. This spatial separation of frontier orbitals is a hallmark of a charge-transfer excited state.

The table below summarizes key computational data for related phenothiazine derivatives, illustrating the impact of structural modifications on their electronic properties.

Compound DerivativeEmission TypePeak Emission (nm)Exciton Production Efficiency (%)Reference
10-phenyl-10H-phenothiazine-5,5-dioxide derivative (para-isomer)Deep-blue electroluminescence (HLCT)ca. 43073
10-phenyl-10H-phenothiazine-5,5-dioxide derivative (meta-isomer)Deep-blue electroluminescence (HLCT)ca. 43042
Naphthalimide-phenothiazine 5,5-dioxide derivativeIntramolecular Charge TransferVaries with solvent polarityNot specified

Reaction Pathway Optimization and Regioselectivity Prediction

While specific computational studies on the reaction pathway optimization and regioselectivity for this compound are not extensively documented in the literature, theoretical methods provide a robust framework for predicting the reactivity of such molecules. The reactivity of the phenothiazine core is influenced by the electron-withdrawing nature of both the trifluoromethyl group at the 2-position and the sulfonyl group.

DFT calculations can be employed to determine the electron density distribution and the locations of the HOMO and LUMO, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. For phenothiazine derivatives, the nitrogen and sulfur atoms, as well as the aromatic rings, are potential reaction centers. The oxidation of the sulfur to a sulfone significantly alters the electronic properties, generally making the ring system more electron-deficient and influencing the regioselectivity of further functionalization.

In related 2-(trifluoromethyl)phenothiazine (B42385) derivatives, DFT has been used to calculate thermochemical parameters that describe various reaction mechanisms, such as homolytic hydrogen atom transfer (HHAT), single-electron transfer–proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). These calculations help in understanding the antioxidant and pro-oxidant activities of these compounds by identifying the most likely reaction pathways. For instance, the calculation of bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) can predict the ease of hydrogen or proton abstraction from different sites on the molecule.

The table below presents calculated thermochemical parameters for a related 2-(trifluoromethyl)phenothiazine derivative, which provides insight into its reactivity.

Thermochemical ParameterReaction MechanismCalculated Value (kcal/mol)SignificanceReference
Ionization Potential (IP)SET-PT86.7 - 87.6Ease of cation radical formation
Proton Affinity (PA)SPLET~60.9Ease of proton loss
Bond Dissociation Enthalpy (BDE)HHAT84.6 - 93.1Ease of hydrogen atom abstraction

Molecular Dynamics Simulations and Conformer Analysis

The three-dimensional structure and conformational flexibility of phenothiazine derivatives are crucial for their biological activity and material properties. The phenothiazine ring system is not planar but exists in a characteristic "butterfly" conformation. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the conformational landscape of molecules.

The introduction of the bulky and polar sulfonyl group in the 5,5-dioxide is expected to have a significant impact on the butterfly angle of the phenothiazine ring and the energy barriers between different conformers. DFT calculations on phenothiazine 5,5-dioxide derivatives confirm this non-planar structure. A comprehensive conformational search followed by geometry optimization using quantum mechanical methods can identify the most stable conformers and the energetic penalties for adopting other shapes. This information is critical for understanding receptor binding or molecular packing in the solid state.

Structure-Property Relationship (SPR) Modeling based on Theoretical Data

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure with physical properties or biological activities. Theoretical data derived from computational chemistry are invaluable for developing robust SPR/QSAR models.

For phenothiazine derivatives, QSAR studies have been performed to model properties such as lipophilicity (logP) and toxicity (LD50). These models often employ a combination of topological indices and quantum mechanical descriptors. DFT calculations on 2-(trifluoromethyl)phenothiazine derivatives have been used to determine a range of quantum chemical descriptors, including bond dissociation enthalpy, ionization potential, proton affinity, and electron-transfer enthalpy. These descriptors provide a quantitative measure of the molecule's electronic properties and reactivity, which can be correlated with its biological activities, such as antioxidant or pro-oxidant effects.

The development of an SPR model for this compound would involve calculating a wide array of descriptors, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

Steric Descriptors: Molecular volume, surface area.

These theoretical descriptors can then be used to build predictive models for various properties, including solubility, melting point, or specific biological activities. Such models are instrumental in the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Reactivity and Mechanistic Investigations

Oxidation and Reduction Chemistry of the Phenothiazine (B1677639) 5,5-dioxide Core

The oxidation of the sulfur atom in the phenothiazine ring to a sulfone (5,5-dioxide) dramatically alters the electronic landscape of the molecule, shifting it from an electron-rich to an electron-deficient system. This transformation is central to its distinct redox behavior.

The parent phenothiazine (PTZ) core is known for its low oxidation potential and reversible one-electron oxidation wave, forming a stable radical cation. nih.govyoutube.com However, the introduction of the strongly electron-withdrawing sulfone group in 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide significantly increases the energy required to remove an electron. nih.gov

Cyclic voltammetry (CV) studies on analogous phenothiazine 5,5-dioxide systems show that the oxidation potentials are shifted to more positive values compared to their unoxidized phenothiazine counterparts. researchgate.net For instance, a phenothiazine sulfone derivative can exhibit an irreversible oxidation wave at potentials as high as +1.68 V, a significant increase from the roughly +0.87 V wave seen in the corresponding phenothiazine. nih.gov This indicates a substantial stabilization of the Highest Occupied Molecular Orbital (HOMO) due to the sulfone's influence. nih.gov

Conversely, the electron-deficient nature of the phenothiazine 5,5-dioxide core makes it more susceptible to reduction. These derivatives can show quasi-reversible or multiple reduction waves at low potential ranges, a feature not typically observed in standard phenothiazines. Current time information in Merrimack County, US.researchgate.net The presence of additional electron-accepting groups can further stabilize the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction. rsc.org

Table 1: Comparative Electrochemical Data of Phenothiazine (PTZ) vs. Phenothiazine 5,5-dioxide (PTZSO₂) Derivatives Note: Data are illustrative, based on findings for various substituted derivatives, and may not represent this compound precisely.

Compound TypeFirst Oxidation Potential (Eₒₓ)First Reduction Potential (EᵣₑᏧ)Key Characteristic
PTZ Derivative~ +0.4 V to +0.9 VNot typically observedElectron-rich, easily oxidized
PTZSO₂ Derivative> +1.4 V (often irreversible)~ -0.9 V to -0.1 VElectron-deficient, hard to oxidize, easier to reduce

Formation and Stability of Radical Cations and Dications

Phenothiazines are renowned for forming remarkably stable radical cations upon one-electron oxidation. nih.govmdpi.com These species can be readily characterized by Electron Paramagnetic Resonance (EPR) and UV-vis-NIR absorption spectroscopy. nih.govrsc.org The formation of these radical cations is often a key step in the mechanistic pathways of their reactions. nih.gov

While the high oxidation potential of the 5,5-dioxide derivative makes the formation of its radical cation more challenging, these species can be generated under strongly oxidizing conditions. The metabolism of phenothiazines, for example, involves oxidation processes that can lead to radical cation formation. mdpi.com

Furthermore, under the influence of excess oxidizing agents like nitric acid, the initially formed phenothiazine cation radical can undergo a second oxidation to form a dication, also known as a phenazthionium cation. bohrium.com This highly reactive intermediate is implicated in electrophilic substitution reactions such as nitration. bohrium.com The stability of these charged species is influenced by the electronic nature of the substituents on the phenothiazine core.

The oxidation state of the sulfur atom is a dominant factor in determining the electronic properties of the phenothiazine scaffold. Current time information in Merrimack County, US. Transitioning from a sulfide (B99878) (phenothiazine) to a sulfone (phenothiazine 5,5-dioxide) induces several critical changes:

Molecular Orbitals: Oxidation to the sulfone state significantly stabilizes the HOMO energy level, making the molecule less susceptible to oxidation. nih.govmdpi.com This change also tends to widen the HOMO-LUMO energy gap. nih.gov

Spectroscopic Properties: The altered electronic structure results in a noticeable hypsochromic (blue) shift in the UV-visible absorption spectra of phenothiazine 5,5-dioxides compared to their sulfide precursors. Current time information in Merrimack County, US.rsc.org This shift reflects the increased energy required for electronic transitions.

Photophysical Behavior: The strong electron-withdrawing nature of the sulfone group can lead to a dramatic quenching of fluorescence. mdpi.com This contrasts with many unoxidized phenothiazines, which can be highly fluorescent.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic rings in this compound towards substitution is severely restricted by the powerful deactivating effects of both the 2-trifluoromethyl and the 5,5-dioxide groups.

For a typical phenothiazine, electrophilic substitution reactions such as halogenation and formylation are known to occur, primarily at the electron-rich C-3 and C-7 positions. rsc.org However, the presence of two strong electron-withdrawing groups in the target molecule makes the aromatic rings extremely electron-poor, thus highly deactivated towards classical electrophilic aromatic substitution (EAS). Reactions like nitration on the parent phenothiazine core have been shown to proceed under harsh oxidative conditions via a cation-radical mechanism, which may be the only feasible pathway for such transformations on a deactivated system. bohrium.com

Conversely, the pronounced electron deficiency of the aromatic system should, in principle, make it a candidate for nucleophilic aromatic substitution (SₙAr). While there are no specific documented examples of SₙAr on the aromatic core of this compound, this reaction pathway remains a theoretical possibility, particularly at positions activated by the electron-withdrawing groups.

N-Substitution Reactions and Their Impact on Reactivity

The nitrogen atom (N-10) of the phenothiazine core is a common site for chemical modification. For this compound, the N-H proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles to yield N-substituted derivatives.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides. nih.gov

N-Arylation: Palladium-catalyzed coupling with aryl halides. rsc.org

N-Acylation: Reaction with acyl chlorides. researchgate.net

N-Phosphorylation: Reaction with phosphorylating agents like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. mdpi.com

Substitution at the N-10 position has a significant impact on the molecule's properties and subsequent reactivity. It removes the acidic proton, preventing the nitrogen from participating in acid-base chemistry. Covalent modification at this site alters the steric and electronic environment of the central ring, which can influence the molecule's conformation and redox potentials. Furthermore, the nature of the N-substituent is crucial for modulating biological activity, as demonstrated in studies where an aliphatic amine chain at N-10 was essential for inhibitory activity toward NADPH oxidases. nih.gov

Mechanistic Pathways of Chemical Transformations

The chemical transformations of phenothiazine derivatives often proceed through complex, multi-step mechanistic pathways involving radical and ionic intermediates.

Single Electron Transfer (SET) Pathways: Given their redox-active nature, many reactions involving phenothiazines are initiated by a single electron transfer. In oxidative processes, the molecule can lose an electron to form a radical cation (SET-PT mechanism), which is often the first step in metabolic transformations and certain electrophilic substitutions. nih.govmdpi.combohrium.com In reductive processes, particularly for electron-deficient sulfones, the molecule can accept an electron to form a radical anion, which can initiate subsequent steps like decarboxylation in photocatalytic cycles. acs.org

Proton-Coupled Electron Transfer: For N-H containing phenothiazines, antioxidant activity can be described by mechanisms like Sequential Proton Loss Electron Transfer (SPLET), where deprotonation precedes electron transfer. nih.gov

Phenazthionium Cation Pathway: In strongly acidic and oxidizing media, electrophilic substitution can proceed via the formation of a dication (phenazthionium cation). For example, the nitration of phenothiazine involves the initial formation of a radical cation, its subsequent oxidation to the dication, and finally, attack by a nitrite (B80452) anion to yield the nitro-substituted product. bohrium.com This pathway highlights how redox chemistry is intrinsically linked to substitution reactions on the phenothiazine core.

Computational studies using Density Functional Theory (DFT) have been employed to elucidate these pathways, calculating thermochemical parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE) to predict the most likely mechanisms under different conditions. nih.govmdpi.com

Advanced Functional Properties and Non Clinical Applications

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The phenothiazine (B1677639) 5,5-dioxide core is a versatile building block in the design of materials for optoelectronics. rsc.org Its rigid, non-planar "butterfly" structure helps to prevent intense intermolecular π-π stacking, which is beneficial for reducing excited triplet-triplet annihilation (TTA) in devices. mdpi.com The strong electron-accepting character of the sulfone group, combined with the electron-donating potential of the nitrogen atom (when appropriately substituted), allows for the creation of molecules with tailored donor-acceptor (D-A) structures. This tuning of electronic properties is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgrsc.org

The phenothiazine 5,5-dioxide moiety serves as an effective electron transport component in donor-acceptor type host materials designed for blue phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net To efficiently host blue phosphorescent emitters, a material must possess a high triplet energy level (ET) to prevent reverse energy transfer from the guest emitter to the host. The twisted structure and the presence of the sulfone group in phenothiazine dioxide derivatives help ensure a high triplet energy. researchgate.net

Researchers have synthesized host materials by combining a phenothiazine dioxide-based electron transport moiety with a carbazole-based hole transport moiety. rsc.orgresearchgate.net These materials exhibit effective transport for both holes and electrons, a critical property for balanced charge injection and recombination within the emissive layer of an OLED. rsc.org The strategic design of these D-A type hosts has led to the development of highly efficient blue PhOLEDs. rsc.orgresearchgate.net

Table 1: Performance of Blue PhOLEDs Using Phenothiazine Dioxide-Based Host Materials Data sourced from multiple studies on related phenothiazine dioxide derivatives.

Host MaterialTriplet Energy (eV)Maximum External Quantum Efficiency (EQEmax)
DCzPOHigh24.3%
DCzmPPOHighNot specified
DCzpPPOHighNot specified
SFX-PzO22.8713.9%

Phenothiazine 5,5-dioxide derivatives are also prominent in the development of materials for TADF-OLEDs. rsc.org TADF emitters harvest triplet excitons through a process called reverse intersystem crossing (rISC), enabling theoretical internal quantum efficiencies of up to 100%. This process requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The phenothiazine sulfone unit, with its strong electron-accepting nature, is incorporated into TADF molecules to facilitate charge transfer and help achieve the necessary small ΔEST. rsc.org Derivatives of phenothiazine 5,5-dioxide have been successfully employed as host materials for blue, green, and yellow TADF emitters. rsc.org For instance, the host material DMACMNPTO, which contains a phenothiazine 5,5-dioxide unit, exhibits bipolar characteristics and has been used to fabricate TADF-OLEDs with high external quantum efficiencies across the visible spectrum. rsc.org Furthermore, donor-acceptor-donor (D-A-D) type molecules using phenothiazine donors have also shown efficient TADF properties. nih.gov

Table 2: Performance of TADF-OLEDs with Phenothiazine Dioxide-Containing Host Material (DMACMNPTO)

Emitter ColorMaximum EQEMaximum Current Efficiency (cd A⁻¹)Maximum Power Efficiency (lm W⁻¹)
Blue18.3%33.337.4
Green18.6%49.147.2
Yellow19.1%59.266.0

Oxidized phenothiazine derivatives, particularly those containing the phenothiazine 5,5-dioxide unit, are recognized for their ability to facilitate room temperature phosphorescence (RTP). rsc.orgresearchgate.net RTP is the emission of light from a triplet excited state at ambient temperatures. The presence of the sulfone group introduces d-pπ bonds, which can enhance spin-orbit coupling and promote intersystem crossing (ISC) from the singlet to the triplet state, a prerequisite for phosphorescence. mdpi.comresearchgate.net

The rigid crystalline environment in the solid state helps to suppress non-radiative decay pathways for triplet excitons, making RTP observable. oup.com The molecular conformation (quasi-axial vs. quasi-equatorial) of the phenothiazine unit can significantly influence the phosphorescence emission intensity and lifetime. acs.org Research has demonstrated that derivatives of phenothiazine dioxide can exhibit high phosphorescence quantum yields and long-lived emission in the solid state. rsc.org These properties make them suitable for applications in anti-counterfeiting and optical data storage. rsc.orgacs.org

Table 3: RTP Properties of Selected Phenothiazine Derivatives Data represents findings from various studies on oxidized phenothiazine compounds.

CompoundEmission TypePhosphorescence Lifetime (τ)Phosphorescence Quantum Yield (ΦP)
DOPEOPhosphorescence876 ms-
PME@PVA (0.5%)Phosphorescence123 ms-
DOPTZ-C3Phosphorescence58 ms11.4%

The electronic properties of 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide suggest its utility in charge-transporting layers. The phenothiazine core is a well-known electron donor and hole-transporting material. rsc.orgrsc.org However, oxidation to the 5,5-dioxide form drastically alters its electronic character. The sulfone group acts as a strong electron acceptor, which can impart electron-transporting or bipolar characteristics to the molecule, especially when combined with suitable donor moieties. rsc.orgrsc.org

Donor-acceptor materials derived from phenothiazine dioxide have been shown to transport both holes and electrons effectively. rsc.org The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical modification is key to achieving balanced charge transport. rsc.orgrsc.org While typical hole mobility values for many phenothiazine-based materials are in the range of 10⁻⁶ cm² V⁻¹ s⁻¹, certain derivatives incorporating the phenothiazine sulfone unit have demonstrated significantly higher hole mobilities (μh) exceeding 1 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgrsc.org

Table 4: Charge Mobility in Phenothiazine-Based Materials

Material TypePropertyMobility Value (cm² V⁻¹ s⁻¹)
Typical PTZ-based materialsHole Mobility~10⁻⁶
PTZO₂-(PTZ)₂ filmHole Mobility> 1 × 10⁻⁴
DCzPO, DCzmPPO, DCzpPPOBipolar TransportEffective hole and electron transport

Derivatives featuring the phenothiazine-5,5-dioxide motif have been synthesized to exhibit novel dual-emission properties. researchgate.netnih.gov These molecules, often characterized by highly asymmetric and non-planar conformational states, can show distinct intramolecular charge transfer (ICT) phenomena. researchgate.netnih.gov This leads to compounds that can emit light in two different color states, for example, exhibiting both blue and green luminescence in the solid state. researchgate.netnih.gov

These dual-state emissive materials often display aggregation-induced emission enhancement (AIEE) characteristics. researchgate.netnih.gov The fluorescence quantum yields of these materials can be significant in both solution and solid states, and some even demonstrate reversible mechanofluorochromic properties, where their emission color changes in response to mechanical force. researchgate.netnih.gov

Table 5: Photophysical Properties of a Dual-Emission Emitter with a Phenothiazine-S,S-dioxide Motif

StateEmission ColorFluorescence Quantum Yield (QY)
Solid StateBlue15.21%
THF SolutionGreen30.4%

A crucial requirement for materials used in optoelectronic devices is high stability under operational stress, which includes exposure to light (photochemical stability) and heat (photothermal stability). Oxidized phenothiazine chromophores, including the 5,5-dioxide derivatives, have been shown to possess better photochemical and photothermal stabilities compared to their non-oxidized counterparts. rsc.org The trifluoromethyl (-CF3) group, being a strong electron-withdrawing substituent, is also known to enhance the stability and resistance to enzymatic degradation in bioactive molecules, a principle that extends to improving the robustness of optoelectronic materials. nih.gov Materials exhibiting room temperature phosphorescence based on phenothiazine have also been reported to have excellent photostability, capable of withstanding repeated activation cycles. colab.ws

Table of Compounds Mentioned

Abbreviation / Trivial NameFull Chemical Name
This compoundThis compound
DCzPO10-(3,5-di(9H-carbazol-9-yl)phenyl)-10H-phenothiazine 5,5-dioxide
DCzmPPO10-(3′,5′-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-10H-phenothiazine 5,5-dioxide
DCzpPPO10-(3′,5′-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-10H-phenothiazine 5,5-dioxide
SFX-PzO2Spiro[fluorene-9,9′-xanthene]-phenothiazine dioxide derivative (specific structure not fully detailed)
DMACMNPTO10-(4-(9,9-dimethylacridin-10(9H)-yl)-2,5-dimethylphenyl)-10H-phenothiazine 5,5-dioxide
DOPEON-acetyl phenothiazine dioxide
PME10-(6-methoxypyridin-3-yl)-10H-phenothiazine
PVAPoly(vinyl alcohol)
DOPTZ-C3A phenothiazine derivative with a C3 alkyl chain and no halogen terminus
PTZO₂-(PTZ)₂A derivative containing one phenothiazine sulfone and two phenothiazine units

Sensing Applications

The oxidized phenothiazine core of this compound provides a platform for the development of various sensors. The modulation of its electronic properties upon interaction with external stimuli is the key principle behind its sensing capabilities.

While specific studies on this compound as a chemical sensor are not extensively documented, the broader class of phenothiazine derivatives has shown significant promise in this area. Phenothiazine-based molecules have been utilized for the detection of various analytes, including ions and neutral molecules. The sensing mechanism often relies on changes in the fluorescence or colorimetric properties of the compound upon binding with the target analyte. For instance, derivatives of phenothiazine have been developed as fluorogenic sensors for the detection of chlorinated hydrocarbons, where a noticeable change in emission is observed upon exposure. researchgate.net The introduction of the electron-withdrawing sulfone and trifluoromethyl groups in this compound is expected to enhance its sensitivity and selectivity as a chemical sensor by modulating its interaction with analytes.

The potential of this compound in oxygen sensing applications stems from the general properties of phenothiazine derivatives. The fluorescence of many organic molecules is quenched by the presence of molecular oxygen, a phenomenon that can be harnessed for oxygen sensing. The efficiency of this quenching is dependent on the photophysical properties of the fluorophore. While direct studies on the oxygen sensing capabilities of this specific compound are limited, the robust photostability and high phosphorescence quantum yields observed in some oxidized phenothiazine chromophores suggest their potential utility in this field. researchgate.net Materials with long-lived emission lifetimes are particularly desirable for developing sensitive oxygen sensors.

Mechanochromic luminescence is the phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressure. This property is of great interest for applications in rewritable information storage, pressure sensors, and security inks. Several phenothiazine derivatives have been reported to exhibit significant mechanochromic behavior. researchgate.netrsc.org This property is often attributed to the transition between different solid-state packing arrangements, such as crystalline and amorphous states, which alters the intermolecular interactions and, consequently, the emission properties.

For instance, some fluorinated phenothiazine compounds display notable changes in their fluorescence spectra upon grinding, with significant red shifts in their emission wavelengths. researchgate.net The presence of the trifluoromethyl group in this compound could play a crucial role in its mechanochromic properties. While specific data for this compound is not available, a related study on phenothiazine-S,S-dioxide derivatives showed that the oxidation state of the sulfur atom influences the solid-state fluorescence. nih.gov

The reversible nature of the mechanochromic effect in some phenothiazine derivatives, where the original emission can be restored by heating or exposure to solvent vapors, makes them particularly attractive for rewritable information storage applications. rsc.org

Table 1: Comparison of Mechanochromic Properties in Related Phenothiazine Derivatives

Compound ClassStimulusEmission ChangePotential ApplicationReference
Fluorinated PhenothiazinesGrindingRed shift of up to 76 nmPressure Sensing researchgate.net
Phenothiazine-S-oxideGrindingRed shift in emissionData Storage nih.gov
Phenothiazine-modified triphenylacrylonitrilesGrindingYellow to red/orangeSecurity Inks rsc.org

This table presents data for related phenothiazine compounds to illustrate the potential properties of this compound, for which specific data is not currently available.

Fluorescent Probes and Dyes

The inherent fluorescence of the phenothiazine core, which can be fine-tuned by substitution, makes it a valuable scaffold for the development of fluorescent probes and dyes for biological applications.

Oxidized phenothiazine chromophores are being explored for bioimaging due to their excellent photoluminescence properties, low toxicity, and good photochemical and photothermal stabilities. researchgate.net While specific studies employing this compound for live-cell imaging are not yet prevalent, the general characteristics of this class of compounds are promising. The introduction of a trifluoromethyl group can enhance the lipophilicity of a molecule, potentially facilitating its passage through cell membranes. Furthermore, the strong emission and stability of the phenothiazine dioxide core are advantageous for long-term imaging experiments.

The development of fluorescent probes for the detection of specific biomolecules or for monitoring cellular processes is a significant area of research. Phenothiazine derivatives have been investigated as potential diagnostic probes. For example, theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have been conducted to understand their electronic properties, which is a crucial step in designing probes with specific targeting and reporting capabilities. mdpi.comnih.govresearchgate.net The ability to functionalize the phenothiazine ring allows for the attachment of recognition moieties that can selectively bind to target molecules, leading to a detectable change in the fluorescence signal. The stable and emissive nature of the this compound core makes it a promising platform for the future development of highly sensitive and specific diagnostic probes.

Building Blocks in Complex Organic Synthesis

The phenothiazine nucleus, a recurring motif in medicinal chemistry, also serves as a versatile scaffold in the synthesis of complex organic molecules and functional materials. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the sulfone moiety at the 5-position in this compound provides a unique combination of chemical stability and reactivity, making it an attractive building block for targeted synthetic applications.

The synthetic utility of the phenothiazine framework is rooted in its potential for extensive functionalization. researchgate.net The large variation in introducing different functional groups allows for the design and synthesis of molecules with specific, tailored properties. researchgate.net The core structure of 2-(trifluoromethyl)phenothiazine, the precursor to the 5,5-dioxide, is a crucial intermediate in the synthesis of various compounds. The oxidation to the 5,5-dioxide state further modifies the electronic profile of the molecule, influencing the reactivity of the entire ring system. This makes it a valuable precursor for creating novel materials with applications in optoelectronics and other advanced fields. rsc.org

Research on oxidized phenothiazine chromophores, including the 5,5-dioxide derivatives, highlights their importance in developing new materials for applications such as organic light-emitting diodes (OLEDs) and sensors. rsc.org The inherent properties of the phenothiazine 5,5-dioxide unit, combined with the influence of the trifluoromethyl group, make this compound a specialized building block for chemists aiming to construct complex molecules with precise electronic and photophysical characteristics.

Table 1: Synthetic Utility of the Phenothiazine Scaffold

Feature Role in Synthesis Potential Applications of Derivatives
Core Structure A robust and versatile tricyclic aromatic system. Functional materials, complex organic molecules.
-CF₃ Group Modifies electronic properties, enhances stability and lipophilicity. Synthesis of compounds with specific electronic profiles.
5,5-Dioxide Group Acts as a strong electron-withdrawing group, alters redox potential. Precursors for optoelectronic materials, specialized chromophores. rsc.org
N-H Site Allows for N-alkylation or N-arylation to introduce diverse side chains. Tailoring solubility and molecular geometry.

Electrochemical Energy Storage Applications

The search for efficient and cost-effective energy storage solutions has driven research into organic redox-active materials for battery applications. Phenothiazine and its derivatives have emerged as a promising class of p-type compounds for use as positive electrode materials (catholytes) in non-aqueous organic redox flow batteries (NAORFBs). chemrxiv.orgacs.org

Phenothiazines are characterized by their ability to undergo two successive and reversible one-electron oxidations, forming a stable radical cation (PT•⁺) and a dication (PT²⁺). acs.org This two-electron transfer capability is highly desirable for achieving high energy density in batteries. The key to their practical application lies in molecular engineering to fine-tune their properties, including redox potential, solubility, and stability. chemrxiv.org

The structure of this compound is particularly relevant in this context for several reasons:

Redox Potential: The introduction of substituents onto the phenothiazine core is a primary strategy for adjusting the redox potential. chemrxiv.org The strongly electron-withdrawing trifluoromethyl and sulfone (5,5-dioxide) groups are expected to increase the oxidation potential of the molecule. A higher potential is advantageous for developing high-voltage batteries.

Stability: The chemical stability of the oxidized species is crucial for the long-term cyclability of a battery. While the parent phenothiazine radical cations can be very stable, functionalization is often used to enhance this stability further. chemrxiv.org

Solubility: A significant challenge for organic electrode materials is their tendency to dissolve in liquid electrolytes, which leads to performance degradation. acs.org One common strategy to overcome this is to incorporate the phenothiazine units into a polymer backbone, creating an insoluble electrode material. acs.org The reactivity of the this compound scaffold makes it a candidate for incorporation into such polymeric structures.

While research has focused extensively on various substituted phenothiazines for redox flow batteries, the specific evaluation of the this compound derivative represents a forward-looking area of investigation. chemrxiv.orgacs.org The electrochemical properties inherent to oxidized phenothiazine derivatives suggest their potential for developing next-generation energy storage systems. rsc.org

Table 2: Properties of Phenothiazines for Electrochemical Applications

Property Significance in Batteries Influence of -CF₃ and 5,5-Dioxide Groups
Reversible Redox Processes Enables charging and discharging cycles in a battery. acs.org The core phenothiazine structure provides this essential feature.
Two-Electron Transfer Increases the specific capacity and energy density of the material. acs.org An intrinsic property of the phenothiazine ring system.
High Redox Potential Contributes to higher cell voltage and overall energy density. chemrxiv.org Electron-withdrawing groups are known to raise the oxidation potential.
Electrochemical Stability Determines the cycle life and durability of the battery. chemrxiv.org Chemical modification is a key strategy to improve stability.

Structure Property and Structure Activity Relationship Studies Non Clinical Focus

Influence of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of the phenothiazine (B1677639) 5,5-dioxide core are highly tunable through the strategic placement of various substituents. The "donor-acceptor" (D-A) design approach is a particularly effective strategy for engineering materials with tailored properties like low bandgaps, adjustable energy levels, and specific redox behaviors. rsc.org

The trifluoromethyl (-CF3) group at the 2-position of the phenothiazine ring plays a crucial role. As a potent electron-withdrawing group, the -CF3 moiety significantly influences the molecule's electronic landscape. researchgate.netnih.gov This substituent enhances the metabolic stability and lipophilicity of the compound. nih.gov In D-A systems, electron-withdrawing units such as -CF3 can induce a bathochromic (red) shift in both absorption and fluorescence spectra, primarily by lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This effect is critical for tuning the color of emitted light in organic light-emitting diodes (OLEDs).

Table 1: Effect of Substituents on Photophysical Properties of Cyanovinyl Phenothiazine Derivatives
SubstituentElectron PropertyEffect on Absorption/Emission SpectraMechanism
Trifluoromethyl (-CF3)Electron-WithdrawingBathochromic Shift (Red Shift)Lowers LUMO energy level
Cyano (-CN)Electron-WithdrawingBathochromic Shift (Red Shift)Lowers LUMO energy level
Methoxy (-OCH3)Electron-DonatingMinimal InfluenceHOMO/LUMO distribution independent of group
tert-Butyl (-tBu)Electron-DonatingMinimal InfluenceHOMO/LUMO distribution independent of group

Data synthesized from research on D-π-A phenothiazine derivatives. researchgate.net

Role of Intermolecular Interactions on Solid-State Properties

In the solid state, the arrangement of molecules and the nature of their intermolecular interactions are critical determinants of the material's bulk properties. For phenothiazine 5,5-dioxide derivatives, π-π stacking is a dominant intermolecular force that significantly influences photophysical behavior. mdpi.comrsc.org

The strength and geometry of π-π stacking can directly impact luminescence. Research has shown that efficient intermolecular π-π interactions are conducive to achieving long phosphorescence lifetimes. rsc.org The distances of these interactions are typically in the range of 3.50 to 3.74 Å. mdpi.comresearchgate.net The specific packing arrangement can lead to either bathochromic (red) or hypsochromic (blue) shifts in emission spectra. rsc.org

However, strong π-π stacking is not always desirable. In some applications, intense intermolecular π-π stacking can be detrimental, promoting triplet-triplet annihilation (TTA), a process that quenches phosphorescence. nih.gov The butterfly structure of phenothiazine, along with the presence of d-pπ bonds in the sulfone (S=O) group, can hinder excessive stacking and thereby inhibit TTA. nih.gov In addition to π-π stacking, other non-covalent interactions, such as C-H···N and C-H···O hydrogen bonds, contribute to the stability of the crystal lattice. nih.govmdpi.com These interactions help to suppress molecular motion, which reduces energy loss through non-radiative pathways and can enhance luminescence efficiency. nih.gov

Table 2: Common Intermolecular Interactions in Phenothiazine Derivatives and Their Effects
Interaction TypeTypical Distance/GeometryEffect on Solid-State Properties
π-π Stacking3.50 - 3.74 Å (interplanar)Influences phosphorescence lifetime; can cause spectral shifts. mdpi.comrsc.orgresearchgate.net
C-H···N Hydrogen Bonds~2.690 ÅStabilizes crystal packing; reduces non-radiative decay. mdpi.com
C-H···O Hydrogen BondsVariesContributes to crystal stability; suppresses molecular motion. nih.gov
C-H···π Interactions~2.915 ÅCan indicate a stronger electron-donating effect in the unoxidized form. rsc.org

Relationship between Oxidation State of Sulfur and Electronic/Photophysical Characteristics

The oxidation state of the sulfur atom in the central thiazine (B8601807) ring is a powerful tool for modulating the electronic and photophysical properties of phenothiazine-based materials. rsc.org Converting the electron-donating sulfide (B99878) bridge (-S-) in phenothiazine to a strongly electron-withdrawing sulfone group (-SO₂-) in phenothiazine 5,5-dioxide fundamentally alters the molecule's character. rsc.orgrsc.orgnih.gov

This oxidation has a profound impact on the frontier molecular orbitals. The primary effect is a significant stabilization (lowering) of the Highest Occupied Molecular Orbital (HOMO) energy level, with a comparatively smaller effect on the LUMO. nih.gov This is experimentally observed as a notable increase in the oxidation potential of the molecule. For example, in a comparative study, the oxidation potential of a phenothiazine derivative (JNU-S) was 0.87 V, while its corresponding 5,5-dioxide form (JNU-SO₂) exhibited a much higher oxidation potential of 1.68 V. rsc.orgnih.gov This stabilization of the HOMO is a direct consequence of the electron-withdrawing nature of the sulfone group. nih.gov

Tuning Energy Levels (HOMO/LUMO, Triplet Energy) through Structural Modification

Precise control over the energy levels of the HOMO, LUMO, and triplet state (T₁) is essential for designing high-performance organic electronic materials. For 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide and its analogs, energy levels are tuned through a combination of structural modifications.

As established, oxidizing the sulfur atom is a key method for lowering the HOMO energy level. rsc.orgnih.gov Complementarily, the LUMO energy level can be adjusted by introducing different substituents on the aromatic rings. Strong electron-withdrawing groups, such as the inherent trifluoromethyl group or an added cyano group, effectively lower the LUMO energy. researchgate.net The combination of these strategies provides a robust method for engineering the HOMO-LUMO gap, which in turn determines the material's absorption and emission wavelengths.

The triplet energy (ET) is another critical parameter, especially for host materials in phosphorescent OLEDs (PhOLEDs). To prevent reverse energy transfer from the phosphorescent guest to the host, the host material must possess a higher triplet energy than the guest. Encouragingly, studies have shown that the introduction of the phenothiazine dioxide moiety does not have a negative impact on the triplet energy of the molecular backbone, making it a suitable building block for high-energy host materials, particularly for blue PhOLEDs. rsc.org

Table 3: Impact of Structural Modifications on Frontier Energy Levels
Structural ModificationPrimary EffectImpacted Energy LevelExample (Compound)Energy Level (eV)
Sulfur Oxidation (S to SO₂)StabilizationHOMOJNU-S-5.11
Sulfur Oxidation (S to SO₂)StabilizationHOMOJNU-SO₂-5.92
Introduction of -CF₃/-CNStabilizationLUMO-Lowered
Carbazole (B46965) Donor + SO₂ Acceptor-HOMO (CEPDO)-5.63
Carbazole Donor + SO₂ Acceptor-LUMO (CEPDO)-2.31

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Bipolar Transport Behavior in Materials Design

Materials capable of transporting both holes and electrons are known as bipolar transport materials and are highly sought after for improving charge balance and efficiency in OLEDs. The D-A architecture is instrumental in designing single-component bipolar materials. nih.govnih.gov

By covalently linking a strong electron-donating moiety with a strong electron-accepting moiety, it is possible to spatially separate the frontier molecular orbitals. In designs utilizing phenothiazine 5,5-dioxide as the acceptor, a donor unit such as carbazole can be attached. nih.gov Theoretical calculations and experimental results for such systems show that the HOMO is predominantly localized on the electron-donating carbazole unit, while the LUMO is localized on the electron-withdrawing phenothiazine 5,5-dioxide unit. nih.gov

This orbital separation creates distinct pathways for hole and electron transport within the same molecule. nih.gov Holes are transported via the HOMO network on the donor part, and electrons are transported via the LUMO network on the acceptor part. This intrinsic bipolar character simplifies device fabrication and can lead to more stable and efficient PhOLEDs by ensuring a balanced injection and transport of charge carriers to the emissive layer. nih.govnycu.edu.tw

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

While established methods for the synthesis of phenothiazine (B1677639) derivatives exist, future research will likely pursue more efficient, scalable, and environmentally benign synthetic strategies for 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide and its analogues. nih.govacs.orgnih.govgoogle.comnih.govdtic.milnih.gov Current synthetic approaches often involve multi-step procedures that may utilize harsh reagents or require challenging purification techniques.

Future methodologies could explore:

Catalytic C-H activation: Direct functionalization of the phenothiazine core could offer a more atom-economical approach to introduce the trifluoromethyl group and other substituents, reducing the number of synthetic steps.

Flow chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Biocatalysis: The use of enzymes could provide highly selective and environmentally friendly routes to key intermediates or the final product.

The development of such novel synthetic methods will be crucial for making this compound and its derivatives more accessible for a broader range of research and potential applications.

Advanced Characterization of Excited States

A deeper understanding of the excited-state dynamics of this compound is essential for its application in optoelectronic devices. mdpi.comrsc.orgnih.govnih.govacs.orgrsc.orgrsc.orgnih.govresearchgate.net While basic photophysical properties may be known, advanced characterization techniques can provide detailed insights into the processes that govern its light-emitting behavior.

Future research in this area should focus on:

Ultrafast transient absorption spectroscopy: This technique can be used to probe the dynamics of excited states on femtosecond to nanosecond timescales, providing information on processes such as intersystem crossing, internal conversion, and charge transfer.

Time-resolved photoluminescence studies: These measurements can reveal the lifetimes of different emissive states and help to distinguish between fluorescence and phosphorescence.

Quantum-mechanical calculations: Sophisticated computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to model the electronic structure of the excited states and predict their properties. mdpi.comdoaj.orgnih.gov

A comprehensive understanding of the excited-state behavior will enable the rational design of derivatives with optimized photophysical properties for specific applications.

Exploration of New Functional Materials (Beyond Current Applications)

The unique combination of a trifluoromethyl group and a phenothiazine 5,5-dioxide core suggests that this compound could be a valuable building block for a variety of functional materials beyond its current or most obvious applications. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgacs.orgresearchgate.netrsc.orgmdpi.comrsc.org The strong electron-withdrawing nature of both the trifluoromethyl group and the sulfone moiety can significantly influence the electronic properties of the molecule.

Future research could explore the use of this compound in:

Thermally Activated Delayed Fluorescence (TADF) emitters: The electronic structure of this compound may be conducive to achieving a small energy gap between the lowest singlet and triplet excited states, a key requirement for efficient TADF. rsc.orgnih.govnih.govresearchgate.netresearchmap.jp

Host materials for phosphorescent organic light-emitting diodes (OLEDs): Its high triplet energy, a consequence of the electron-withdrawing groups, could make it a suitable host for high-energy phosphorescent dopants. nih.gov

Electron-transporting materials: The electron-deficient nature of the molecule suggests it could facilitate electron transport in organic electronic devices.

Sensors: The phenothiazine core is known to be redox-active, and the introduction of the trifluoromethyl and sulfone groups could modulate this activity, making it a candidate for electrochemical or fluorescent sensors.

The exploration of these and other potential applications will require the synthesis of new derivatives and a thorough investigation of their material properties.

Theoretical Prediction and Rational Design of Derivatives

Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with tailored properties. mdpi.comdoaj.orgnih.govresearchgate.netwjpsonline.com By using theoretical models, researchers can predict the impact of different substituents on the electronic structure, photophysical properties, and other relevant characteristics of the molecule before undertaking laborious synthetic work.

Key areas for future theoretical work include:

Density Functional Theory (DFT) calculations: DFT can be used to predict ground and excited-state properties, ionization potentials, electron affinities, and other electronic parameters. mdpi.comdoaj.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies: These approaches can be used to develop models that correlate the structural features of a series of derivatives with their observed activities or properties. mdpi.comeurekaselect.comnih.govresearchgate.net

Molecular docking simulations: If the compound is being considered for biological applications, molecular docking can be used to predict its binding affinity and mode of interaction with a target protein.

The integration of theoretical predictions with experimental work will be crucial for accelerating the discovery of new derivatives with enhanced performance.

Multiscale Modeling of Structure-Property Relationships

To bridge the gap between the properties of a single molecule and the performance of a bulk material or device, multiscale modeling approaches are becoming increasingly important. acs.orgnih.govresearchgate.net These methods combine different levels of theory to simulate the behavior of materials across different length and time scales.

For this compound and its derivatives, multiscale modeling could be used to:

Predict the morphology of thin films: The packing of molecules in the solid state can have a significant impact on the charge transport and photophysical properties of a material.

Simulate charge transport in bulk materials: By combining quantum mechanical calculations of intermolecular charge transfer rates with kinetic Monte Carlo simulations, it is possible to predict the charge mobility of a material.

Model the performance of organic electronic devices: By integrating the predicted material properties into device-level models, it is possible to simulate the behavior of OLEDs, solar cells, and other devices.

The application of multiscale modeling techniques will provide a more holistic understanding of the structure-property relationships in materials based on this compound and guide the design of improved materials and devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of phenothiazine derivatives. A common approach involves reacting phenothiazine with trifluoromethylsulfonyl chloride in the presence of a base (e.g., pyridine) under controlled temperatures (0–25°C) to avoid over-oxidation . For regioselective trifluoromethylation, Pd-catalyzed cross-coupling reactions (e.g., with NaOtBu in dry toluene) are employed, requiring inert conditions to stabilize intermediates . Optimization includes adjusting stoichiometry, temperature, and catalyst loading, with purification via flash chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., triclinic space group P1 with unit cell parameters a = 8.1891 Å, b = 8.2417 Å) are processed using SHELX programs for structure refinement . Complementary techniques include NMR (¹⁹F NMR for CF₃ group analysis) and FT-IR to confirm sulfone (S=O) and C-F stretches .

Advanced Research Questions

Q. What challenges arise in achieving high-purity this compound, and how are impurities characterized?

  • Methodological Answer : Key impurities include over-oxidized byproducts (e.g., 5-oxo derivatives) and des-trifluoromethyl analogs. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) identifies impurities at ppm levels . For quantification, calibration curves using reference standards (e.g., Fluphenazine S,S-dioxide analogs) are essential .

Q. How do electronic properties of this compound influence its application in photophysical devices?

  • Methodological Answer : The compound’s electron-deficient sulfone and CF₃ groups enhance charge transport, making it suitable for OLEDs. Cyclic voltammetry reveals a LUMO of −3.2 eV, while UV-Vis spectroscopy shows λmax at 340 nm (π→π* transitions). Time-resolved photoluminescence measures excited-state lifetimes (τ ≈ 5 ns), critical for assessing electroluminescence efficiency in violet-blue OLEDs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strains, MIC protocols). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ values) are recommended. Comparative studies using structurally related compounds (e.g., 2-(methylsulfonyl)phenothiazine) help isolate the CF₃ group’s contribution .

Experimental Design Considerations

Q. How can computational modeling guide the design of derivatives with enhanced redox stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict oxidation potentials and HOMO-LUMO gaps. For example, substituting the phenothiazine core with electron-withdrawing groups (e.g., nitro) lowers HOMO energy by 0.5 eV, reducing oxidative degradation . Molecular dynamics simulations assess solubility in organic solvents (e.g., THF vs. DMSO) .

Q. What analytical methods are critical for studying reaction intermediates in the synthesis of this compound?

  • Methodological Answer : In-situ FT-IR monitors sulfone formation (S=O peaks at 1150–1300 cm⁻¹). LC-MS tracks transient intermediates (e.g., trifluoromethyl radical adducts). For air-sensitive steps, Schlenk line techniques coupled with ESR spectroscopy detect radical species .

Data Interpretation and Validation

Q. How should researchers validate crystallographic data when polymorphic forms are suspected?

  • Methodological Answer : Compare experimental PXRD patterns with simulated data from single-crystal structures (Mercury software). Thermal analysis (DSC/TGA) identifies polymorphs via distinct melting points (e.g., Form I: mp 175°C vs. Form II: mp 168°C) . Rietveld refinement quantifies phase purity .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide
Reactant of Route 2
2-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.